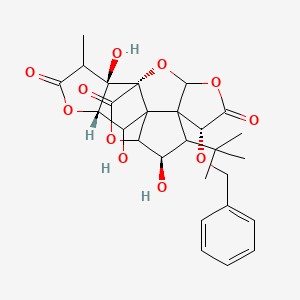

10-OBn-ginkgolide C

Description

Propriétés

Formule moléculaire |

C27H30O11 |

|---|---|

Poids moléculaire |

530.5 g/mol |

Nom IUPAC |

(1S,6R,9R,13S,17R)-8-tert-butyl-9,12,17-trihydroxy-16-methyl-6-phenylmethoxy-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |

InChI |

InChI=1S/C27H30O11/c1-11-19(30)35-17-15(29)25-16-13(28)14(23(2,3)4)24(25)18(34-10-12-8-6-5-7-9-12)20(31)37-22(24)38-27(25,21(32)36-16)26(11,17)33/h5-9,11,13-18,22,28-29,33H,10H2,1-4H3/t11?,13-,14?,15?,16?,17+,18+,22?,24?,25?,26-,27+/m1/s1 |

Clé InChI |

YPOMAFCMSAKBRX-WULOTIIESA-N |

SMILES isomérique |

CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)OCC7=CC=CC=C7)C([C@H]5O)C(C)(C)C)O |

SMILES canonique |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)OCC7=CC=CC=C7)O |

Origine du produit |

United States |

Structure Activity Relationship Sar of 10 Obn Ginkgolide C and Its Parent Compounds

Influence of the 10-O-Benzyl Moiety on Biological Activity

Effect on PAFR Antagonism

While direct studies on 10-OBn-ginkgolide C are limited, extensive research on the closely related ginkgolide B provides strong predictive insights. Modifications at the 10-hydroxyl group of ginkgolide B are generally well-tolerated. researchgate.net Research has shown that introducing alkyl or alkoxy carbonyl groups at this position can result in anti-PAF activity equivalent to the parent compound. nih.gov

More specifically, the synthesis of a 10-O-p-chlorobenzyl analogue of ginkgolide B resulted in a derivative with approximately fourfold increased potency as a PAF antagonist compared to ginkgolide B itself. nih.gov This suggests that a bulky aromatic substituent at the C-10 position is not only permissible but can be beneficial for PAF receptor binding. Given the structural similarity between ginkgolide B and ginkgolide C, it is highly probable that the 10-O-benzyl moiety on ginkgolide C would likewise maintain or potentially enhance its PAF antagonistic activity. The benzyl (B1604629) group may engage in additional hydrophobic or π-π stacking interactions within the receptor's binding pocket, thereby increasing affinity.

Implications for Other Pharmacological Activities

Beyond PAFR antagonism, ginkgolides exhibit a range of other biological effects. Ginkgolide C, for instance, is a known potent and selective antagonist of the inhibitory glycine (B1666218) receptor (GlyR). nih.gov However, studies on ginkgolide derivatives have revealed that this activity is exceptionally sensitive to structural changes. Research has demonstrated that any chemical manipulation of the hydroxyl groups on ginkgolide C leads to a significant loss of its activity at α1 glycine receptors. nih.gov Therefore, the etherification of the C-10 hydroxyl group to introduce the benzyl moiety in this compound would likely abolish or drastically reduce its ability to antagonize the glycine receptor.

Ginkgolide C also possesses neuroprotective, anti-inflammatory, and antioxidant properties. nih.govlktlabs.com The impact of the 10-O-benzyl group on these activities would depend on the specific mechanisms involved. If the activity relies on the precise hydrogen-bonding network of the parent molecule's hydroxyl groups, it may be diminished. Conversely, if increased lipophilicity enhances membrane permeability and access to intracellular targets, some effects could potentially be maintained or altered.

Role of Hydroxyl Group Substitutions at C-1, C-3, C-7, and C-10 Positions

The number and position of hydroxyl groups on the ginkgolide scaffold are critical determinants of biological activity.

C-1 and C-10 Positions: In ginkgolides B and C, the hydroxyl groups at C-1 and C-10 are in close proximity (approximately 2.4 Å apart), allowing for the formation of an intramolecular hydrogen bond. nih.gov This interaction increases the acidity of these hydroxyls, making them more reactive compared to the C-10 hydroxyl in ginkgolide A, which lacks the C-1 hydroxyl. nih.gov Once one of these hydroxyls is etherified, as in this compound, the reactivity of the remaining hydroxyl decreases significantly. nih.gov

C-3 Position: The hydroxyl group at the C-3 position is a feature of ginkgolides B and C and contributes to their potent biological profiles. nih.gov

C-7 Position: The presence of a hydroxyl group at the C-7β position is the key structural feature that distinguishes ginkgolide C from ginkgolide B. This single addition is responsible for making ginkgolide C an approximately 25-fold less potent PAF receptor antagonist than ginkgolide B. ncats.ionih.govresearchgate.net Increasing the polarity or introducing substituents at the C-7 position generally impairs PAF antagonist properties. researchgate.net

| Position | Ginkgolide A | Ginkgolide B | Ginkgolide C | General Effect on PAFR Antagonism |

|---|---|---|---|---|

| C-1 | -OH | -OH | -OH | Contributes to higher reactivity at C-10; presence is favorable. nih.gov |

| C-3 | -H | -OH | -OH | Presence of -OH is characteristic of more potent PAF antagonists like Ginkgolide B. nih.gov |

| C-7 | -H | -H | -OH | Presence of -OH at C-7β significantly decreases activity. ncats.ionih.gov |

| C-10 | -OH | -OH | -OH | Crucial for activity; modification is tolerated and can enhance potency. researchgate.netnih.gov |

Significance of the tert-Butyl Group for Receptor Affinity

Across the ginkgolide family, the large, lipophilic tert-butyl group is a prominent and essential feature for high-affinity binding to the PAF receptor. researchgate.net This group projects from the main cage-like framework and is believed to fit into a specific hydrophobic pocket within the receptor. acs.orgnih.gov Synthetic analogues that lack the tert-butyl substituent have been shown to be approximately three orders of magnitude less active than their tert-butyl-containing counterparts. researchgate.net This dramatic loss in potency underscores that the tert-butyl group is a critical pharmacophore, indispensable for anchoring the ligand to the receptor and ensuring potent antagonistic activity.

Importance of Lactone Rings (A, B, C) and the Tetrahydrofuran (B95107) Ring (F)

The rigid, cage-like structure of the ginkgolides is formed by a complex assembly of six five-membered rings. This includes three lactone rings (designated A, B, and C in some literature, though ring nomenclature can vary) and a central tetrahydrofuran ring (often denoted as ring F or D). researchgate.netdrugbank.commednexus.org This entire hexacyclic system is vital for maintaining the specific three-dimensional conformation required for receptor binding.

Stereochemical Considerations and Their Impact on Biological Potency

The ginkgolide skeleton is a stereochemically complex molecule with up to 12 contiguous stereocenters, creating a highly specific three-dimensional shape. ncats.ioacs.org This defined stereochemistry is crucial for its interaction with biological receptors, which are themselves chiral environments.

Preclinical Pharmacokinetic and Analytical Studies of 10 Obn Ginkgolide C and Ginkgolides

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The ADME properties of ginkgolides, including ginkgolide C, have been investigated in various animal models, revealing key aspects of their behavior in biological systems.

Oral Bioavailability of Ginkgolide C and Derivatives in Animal Systems

The oral bioavailability of ginkgolides can be influenced by various factors, including the specific ginkgolide and the presence of other components in the administered extract. A study in beagle dogs demonstrated that the mean oral bioavailability of ginkgolide C was approximately 22%. researchgate.net In the same study, other ginkgolides exhibited varying bioavailability, with ginkgolide A at 56%, ginkgolide B at 37%, and bilobalide (B1667068) at 98%. researchgate.net

Another study in beagle dogs investigated the effect of food on the bioavailability of ginkgolides A and B, finding that administration with food significantly increased their absorption. researchgate.net For instance, the absolute bioavailability of ginkgolide A increased from 34.8% in fasted dogs to 78.6% in fed dogs, while ginkgolide B's bioavailability rose from 5.2% to 17.0% under the same conditions. researchgate.net This suggests that the formulation and conditions of administration can play a crucial role in the systemic exposure to these compounds.

Table 1: Mean Oral Bioavailability of Terpene Lactones in Beagle Dogs

| Compound | Mean Oral Bioavailability (%) |

|---|---|

| Ginkgolide A | 56 |

| Ginkgolide B | 37 |

| Ginkgolide C | 22 |

| Bilobalide | 98 |

Data from a study on the oral administration of TianBaoNing capsules to beagle dogs. researchgate.net

Distribution Profiles in Animal Tissues and Organs

Following absorption, ginkgolides are distributed to various tissues and organs. A study in rats that received an intravenous infusion of ginkgo diterpene lactones, including ginkgolides A, B, and K, showed extensive distribution. nih.gov The highest concentrations of these ginkgolides were found in the kidneys, liver, and intestine. nih.gov Conversely, the levels detected in the brain were the lowest, suggesting that ginkgolides may have difficulty crossing the blood-brain barrier. nih.gov It was also noted that in plasma, these ginkgolides primarily exist in their hydrolyzed carboxylic acid forms. nih.gov

Metabolic Pathways of Ginkgolides in Preclinical Species

The metabolism of ginkgolides, as part of the broader Ginkgo biloba extract, involves several biochemical processes. While specific metabolic pathways for ginkgolide C are not extensively detailed, the general metabolism of ginkgolides and other constituents of the extract, such as flavonoids, has been studied. The liver is a primary site of metabolism, where cytochrome P450 (CYP450) enzymes play a significant role in transforming these compounds into more water-soluble metabolites. frontiersin.org Studies have indicated that ginkgolides can induce certain CYP450 enzymes, such as CYP3A4. frontiersin.org

The biosynthesis of ginkgolides themselves originates from the plastidial methylerythritol 4-phosphate (MEP) pathway, which produces the initial building blocks for these complex molecules. nih.gov The metabolism in animal models, however, focuses on the breakdown and transformation of the ingested compounds. For the flavonoid components of Ginkgo biloba extract, metabolism also occurs in the intestinal tract, where gut microbiota can hydrolyze flavonoid glycosides into their aglycone forms, which are then absorbed. frontiersin.org

Excretion Routes and Clearance Rates

The elimination of ginkgolides and their metabolites occurs through various routes. A study involving healthy human participants who consumed Ginkgo biloba supplements showed that ginkgolides A, B, and C, along with bilobalide and ginkgolide J, were excreted in the urine, indicating renal clearance as a pathway for elimination. nih.gov The excretion was observed to be dose-dependent for ginkgolides A and B. nih.gov

Bioanalytical Methodologies for Quantification in Biological Matrices

Accurate quantification of ginkgolides in biological samples is essential for pharmacokinetic studies.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Plasma Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used method for the sensitive and specific quantification of ginkgolides in biological matrices like plasma. akjournals.comnih.govnih.gov These methods typically involve a liquid-liquid extraction step to isolate the analytes from the plasma matrix. nih.gov Chromatographic separation is achieved on a C18 or C8 reversed-phase column with a mobile phase commonly consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297). nih.govnih.gov

Detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govnih.gov For ginkgolides, negative ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. nih.gov These methods have been validated for linearity, precision, accuracy, and stability, proving to be robust and reliable for pharmacokinetic research. akjournals.comnih.govnih.gov For instance, one LC-MS/MS method reported intra- and inter-day precision of less than 12.7% and accuracy within ±7.0% for the quantification of ginkgolides A, B, and C, and bilobalide in rat plasma. nih.gov

Table 2: Parameters for HPLC-MS/MS Quantification of Ginkgolide C in Rat Plasma

| Parameter | Description |

|---|---|

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Liquid-liquid extraction |

| Chromatographic Column | Shiseido C8 (5 µm, 150 mm x 2.0 mm i.d.) |

| Mobile Phase | Methanol/6 mM ammonium acetate (60/40, v/v) |

| Ionization Mode | Negative Atmospheric Pressure Chemical Ionization (APCI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Based on a validated method for the simultaneous determination of ginkgolides and bilobalide in rat plasma. nih.gov

Other Chromatographic and Spectroscopic Techniques for Detection

Beyond standard methods, a range of other sophisticated chromatographic and spectroscopic techniques have been employed for the detection and quantification of ginkgolides, including Ginkgolide C. These methods offer varying degrees of sensitivity, specificity, and applicability for different sample matrices, from raw plant extracts to biological fluids.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ginkgolides. sigmaaldrich.comsigmaaldrich.comoup.com It can be coupled with various detectors, such as UV detectors, though the lack of a strong chromophore in ginkgolides necessitates derivatization or the use of less common detectors. oup.com An alternative is the use of an evaporative light-scattering detector (ELSD), which is suitable for detecting semi-volatile and non-volatile compounds like ginkgolides. sigmaaldrich.comsigmaaldrich.com For enhanced sensitivity and structural confirmation, HPLC is frequently coupled with mass spectrometry (LC-MS). nih.govscite.ai A method using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS) has been developed for the determination of ginkgolides and bilobalide in commercial Ginkgo biloba products. psu.edu This technique can identify Ginkgolide C based on its mass spectrum and elution order. psu.edu Furthermore, a highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been validated for the simultaneous determination of ginkgolides A, B, C, and bilobalide in rat plasma, proving essential for pharmacokinetic studies. nih.govdntb.gov.ua

Thin-Layer Chromatography (TLC) serves as a valuable qualitative tool for screening Ginkgo biloba extracts. After separation on a TLC plate, the compounds can be visualized by derivatization with specific reagents, allowing for the identification of various flavonoids and terpenes present in the extracts.

Other advanced techniques have also been explored. Capillary electrophoresis has been shown to be a viable method for the analysis of ginkgolides and bilobalides. oup.com More recently, Easy Ambient Sonic-Spray Ionization Mass Spectrometry (EASI-MS) has emerged as a rapid method for the direct analysis of active components in Ginkgo tablets without extensive sample preparation. researchgate.net This technique can detect the deprotonated molecule [M-H]⁻ of Ginkgolide C. researchgate.net

The table below summarizes various analytical techniques used for the detection of Ginkgolide C and other ginkgolides.

| Technique | Abbreviation | Application | Key Findings | Citations |

| High-Performance Liquid Chromatography | HPLC | Separation and quantification of ginkgolides in extracts and products. | Can be coupled with various detectors like ELSD for compounds lacking strong chromophores. | sigmaaldrich.comsigmaaldrich.comoup.com |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Simultaneous determination of ginkgolides and bilobalide in plasma and extracts. | Provides high sensitivity and specificity; allows for pharmacokinetic studies. | nih.govscite.ainih.gov |

| Liquid Chromatography-Electrospray Ionization-Mass Spectrometry | LC-ESI-MS | Identification and quantification of ginkgolides in commercial products. | Can identify Ginkgolide C based on mass spectra and retention times. | psu.edu |

| Thin-Layer Chromatography | TLC | Qualitative screening of Ginkgo extracts. | Useful for fingerprinting and identifying the presence of various terpenes and flavonoids. | |

| Capillary Electrophoresis | CE | Analysis of ginkgolides and bilobalides. | A viable alternative analytical method. | oup.com |

| Easy Ambient Sonic-Spray Ionization Mass Spectrometry | EASI-MS | Rapid, direct analysis of active components in Ginkgo tablets. | Allows for detection of Ginkgolide C with minimal sample preparation. | researchgate.net |

Factors Influencing Bioavailability and Pharmacokinetics (e.g., Formulation, Co-administration)

The therapeutic efficacy of ginkgolides, including derivatives like 10-OBn-ginkgolide C, is highly dependent on their bioavailability and pharmacokinetic profiles. These parameters are significantly influenced by several factors, most notably the formulation of the drug product and the co-administration of other substances.

Ginkgolides are characterized by low water solubility, which can limit their oral absorption and bioavailability. researchgate.netresearchgate.netnih.gov Studies on standardized Ginkgo biloba extracts (GBE) have shown that the bioavailability of Ginkgolide C, in particular, can be very low or even undetectable in plasma after oral administration in some cases. researchgate.netresearchgate.netkne-publishing.com The apparent oral bioavailability of Ginkgolide C and J was reported to be between 6-15%, significantly lower than that of Ginkgolides A and B. researchgate.netresearchgate.net

Formulation

To overcome the poor solubility and enhance bioavailability, various formulation strategies have been investigated.

Liposomal Formulations : The encapsulation of GBE into liposomes has been shown to improve the absorption of its constituents. One study found that a novel liposomal formulation increased the plasma concentration of Ginkgolide C by 2.2-fold compared to a standard formulation. researchgate.net

Nanocrystalline Solid Dispersions (NC-SD) : This technology has been successfully applied to a component-based Chinese medicine of Ginkgo biloba leaves (GBCCM). The NC-SD formulation significantly improved the cumulative dissolution of terpenoid lactones (TLs), including Ginkgolide C. nih.govdovepress.com In rat pharmacokinetic studies, the integrated area under the curve (AUC) of TLs in the GBCCM NC-SD group was significantly increased compared to a physical mixture. dovepress.com

Excipients and Preparation Form : The type of preparation and the excipients used can drastically alter bioavailability. A study comparing three different Ginkgo biloba L. preparations (a tincture, new fresh plant extract tablets, and EGb 761™ tablets) found significant differences in the maximum plasma concentrations of ginkgolides, highlighting the critical role of formulation. scite.airesearchgate.net

The table below details the impact of different formulations on Ginkgolide bioavailability.

| Formulation Strategy | Effect | Mechanism | Citations |

| Liposomes | Increased plasma concentration of Ginkgolide C by 2.2-fold. | Enhanced absorption of GBE constituents. | researchgate.net |

| Nanocrystalline Solid Dispersion (NC-SD) | Significantly increased cumulative dissolution and plasma AUC of terpenoid lactones. | Improved solubility and dissolution rate of poorly soluble components. | nih.govdovepress.com |

| Different Tablet/Tincture Formulations | Significant variation in plasma concentrations of ginkgolides. | Differences in excipients and manufacturing processes affect drug release and absorption. | scite.airesearchgate.net |

Co-administration

The pharmacokinetics of ginkgolides can also be modulated by co-administered substances, including other components within a plant extract or other drugs.

Transporter Interactions : Ginkgolides A, B, and C are low-affinity substrates of organic anion transporters 1 and 3 (OAT1/3), which are involved in renal excretion. researchgate.net Co-administration with probenecid, a known inhibitor of OAT1/3, led to a significant increase in the plasma concentrations and AUC of these ginkgolides in rats. researchgate.net

Metabolic Enzyme Interactions : Components of Ginkgo extracts can influence drug-metabolizing enzymes. For example, co-administration of Ginkgo tablets was found to inhibit the activity of Cytochrome P450 2D6 (CYP2D6) in vitro and increase the systemic exposure of metoprolol (B1676517) (a CYP2D6 substrate) in rats. e-century.us While many studies focus on flavonoids, ginkgolides have also been shown to activate the CYP3A4 enzyme system. nih.gov

Food Effects : The presence of food can impact the absorption of Ginkgo constituents. One study noted that administering a GBE tincture on an empty stomach enhanced the absorption of some components, but the presence of food significantly improved the oral bioavailability of flavonoid glycosides. researchgate.netkne-publishing.com The effect of food on the pharmacokinetics of ginkgolides A, B, C, and bilobalide has also been studied in rats. kne-publishing.comnih.gov

Extract Synergy : The complex mixture of compounds in a full Ginkgo biloba extract may facilitate the absorption of individual components. The Cmax and AUC values for ginkgo flavonoids were significantly improved when administered as part of a GBE compared to the flavonoids alone. nih.gov

Future Research Trajectories for 10 Obn Ginkgolide C

Design and Synthesis of Next-Generation 10-OBn-Ginkgolide C Analogs with Enhanced Specificity or Potency

The future development of this compound hinges on the strategic design and synthesis of new analogs. The highly complex, hexacyclic architecture of the ginkgolide core, which features a spirocyclic center, multiple contiguous stereocenters, and a distinctive tert-butyl group, presents a significant synthetic challenge. nih.gov However, recent advancements have provided a unified synthetic platform capable of accessing various members of the ginkgolide family, including Ginkgolide C. nih.govorganic-chemistry.org

Future research will leverage these foundational strategies to create a library of this compound analogs. The focus will be on modifying specific functional groups to enhance biological activity. For instance, the synthesis of bilobalide (B1667068), a related compound, could provide a platform for generating probes to identify new molecular targets and create analogs with differential selectivity. researchgate.net Synthetic routes that allow for late-stage modifications are particularly valuable, as they enable the creation of diverse analogs from a common, advanced intermediate. organic-chemistry.org A key objective is to develop a flexible synthesis process that allows for the systematic alteration of the molecule's structure to improve its potency against known targets or to imbue it with affinity for new ones. researchgate.net The total synthesis of Ginkgolide C, the most structurally complex member of the family, has been achieved in 26 steps, providing a roadmap for creating sophisticated derivatives. nih.gov

| Synthetic Strategy | Key Objective | Relevant Precedent |

| Unified Synthetic Platform | Access to diverse ginkgolide family members for analog creation. | First total synthesis of Ginkgolide C. nih.govorganic-chemistry.org |

| Late-Stage Functionalization | Efficient generation of a library of analogs from a common intermediate. | Development of routes applicable to all ginkgolides. organic-chemistry.org |

| Probe Generation | Synthesis of modified analogs to identify new biological targets. | Proposed for bilobalide, applicable to ginkgolides. researchgate.net |

In-Depth Elucidation of Unexplored Molecular Targets and Signaling Pathways

While some molecular targets of ginkgolides are known, many remain to be discovered. Ginkgolide C has been shown to exert anti-cancer effects by targeting the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, metastasis, and survival in colorectal cancer (CRC). nih.gov Studies show that Ginkgolide C can down-regulate key components of this pathway, including Wnt3a and β-catenin, and suppress the expression of target genes like c-myc and cyclin D1, leading to apoptosis and reduced invasion of cancer cells. nih.gov

Future investigations must move beyond this established pathway. The broad biological effects of Ginkgo biloba extracts—which include anti-inflammatory, neuroprotective, and cardioprotective properties—suggest the involvement of multiple signaling cascades. nih.gov Potential unexplored pathways for this compound include:

MAPK Signaling: The MAPK pathways (p38, ERK, JNK) are central to cellular responses to stress and are implicated in inflammation and cancer. Ginkgo extracts are known to modulate these pathways. nih.gov

NF-κB Signaling: As a master regulator of inflammation, the NF-κB pathway is a prime target for compounds with anti-inflammatory potential. nih.gov

AMPK Signaling: Ginkgolide C has been found to alleviate non-alcoholic steatohepatitis (NASH) by activating the AMPK signaling pathway, which is a key regulator of cellular energy metabolism. researchgate.net

Glycine (B1666218) Receptors (GlyR): Some ginkgolides are known to be selective antagonists of GlyR, a target relevant for neuroprotection. researchgate.netresearchgate.net

Elucidating these interactions will provide a more complete picture of the compound's mechanism of action and open up new therapeutic possibilities.

Application of Advanced In Vitro Models (e.g., Organoids, 3D Cultures)

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex cellular interactions and microenvironments found in vivo. sigmaaldrich.com Advanced in vitro models, such as organoids and other three-dimensional (3D) cultures, offer a more biologically relevant platform for preclinical studies. nih.govresearchgate.net These models are self-assembling 3D structures derived from stem cells that can mimic the architecture and function of their organ of origin. sigmaaldrich.comnih.gov

The application of organoid technology is a critical next step for this compound research. These models can be used to:

Model Disease Pathogenesis: Patient-derived organoids can be used to study how this compound affects disease progression in a personalized manner. corning.com For instance, colorectal cancer organoids could be used to further investigate the compound's effect on the Wnt/β-catenin pathway. nih.govcorning.com

High-Throughput Screening: The uniformity and scalability of organoid cultures make them suitable for screening libraries of this compound analogs to identify candidates with the highest efficacy. sciltp.com

Mechanistic Studies: Organoids provide a stable system for long-term cultivation, allowing for detailed investigation into the molecular mechanisms and signaling pathways affected by the compound. sigmaaldrich.comresearchgate.net Lung, liver, and brain organoids could be employed to study the effects on inflammation, metabolism, and neuroprotection, respectively. sciltp.com

| Model Type | Potential Application for this compound | Key Advantage |

| Colorectal Cancer Organoids | Investigate efficacy against CRC; detailed study of the Wnt pathway. | Mimics tumor pathophysiology and allows for patient-specific testing. nih.govcorning.com |

| Liver Organoids | Study effects on metabolic diseases like NASH; probe AMPK pathway activation. | Recreates liver architecture and metabolic function. researchgate.netsciltp.com |

| Brain Organoids | Evaluate neuroprotective potential and interaction with neurotransmitter receptors. | Models complex neural structures and cell-cell interactions. sciltp.com |

Development of Novel Animal Models for Specific Disease Indications

While in vitro models are powerful, animal models remain essential for understanding the systemic effects of a compound. Research on Ginkgolide C has already utilized a mouse model of diet-induced non-alcoholic steatohepatitis (NASH), demonstrating that the compound can alleviate liver damage, steatosis, and fibrosis while improving insulin (B600854) resistance. researchgate.net

Future research should expand the use of animal models to other disease areas where this compound shows promise. Based on the known bioactivities of ginkgolides, the development of novel or refined animal models is warranted for:

Neurodegenerative Diseases: Given the neuroprotective properties of ginkgolides, models for conditions like Alzheimer's disease could be used to assess the ability of this compound to mitigate cognitive deficits. nih.govelsevier.com Zebrafish models are emerging as a tool for studying the molecular mechanisms of Alzheimer's. elsevier.com

Inflammatory Bowel Disease: The anti-inflammatory effects of ginkgolides suggest potential therapeutic value in conditions like colitis. nih.gov A colitis mouse model could be employed to evaluate the efficacy of new analogs. elsevier.com

Oncology: Xenograft models using human cancer cells are crucial for assessing the anti-tumor efficacy of this compound and its derivatives in vivo. elsevier.com

Matching the appropriate animal model with the specific biological question is crucial for generating meaningful preclinical data. elsevier.com

Investigation of Potential Synergistic Effects with Other Bioactive Compounds

The therapeutic efficacy of herbal extracts often results from the synergistic interaction of multiple components. nih.govgenesispub.org Research indicates that the various compounds within Ginkgo biloba extracts, such as flavonoids, organic acids, and proanthocyanidins, can act synergistically with ginkgolides to produce enhanced anti-inflammatory effects. nih.gov This synergy can be pharmacodynamic, where compounds act on different targets in a complementary pathway, or pharmacokinetic, where one compound improves the absorption or bioavailability of another. genesispub.orgnih.gov

A significant future research direction is to explore the synergistic potential of this compound. This involves:

Combination with other Ginkgo constituents: Systematically combining this compound with purified ginkgo flavonoids or organic acids to identify pairs with the strongest synergistic anti-inflammatory or anti-cancer activity. nih.gov One study found that the combination of ginkgo flavonoids and organic acids at a 1:9 ratio produced the strongest synergy. nih.gov

Combination with conventional drugs: Investigating whether this compound can enhance the efficacy or reduce the required dose of existing chemotherapy agents or anti-inflammatory drugs. For example, combining it with other Wnt signaling inhibitors could be a strategy for colorectal cancer. nih.gov

These studies could lead to the development of highly effective, multi-component therapies. genesispub.org

Advanced Bioanalytical Techniques for Metabolite Profiling and Pharmacokinetic Modeling

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development. Advanced bioanalytical techniques are essential for characterizing the pharmacokinetics and metabolic fate of this compound.

Future research in this area will rely on:

High-Resolution Mass Spectrometry: Techniques like ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for the sensitive and specific quantification of ginkgolides and their metabolites in biological samples like plasma. researchgate.netnih.gov Such methods have been successfully developed for ginkgolides A, B, and C, with lower limits of quantification around 0.5 ng/mL. nih.gov

Metabolite Profiling: UPLC-QTOF-MS can be used to identify the full spectrum of phase I and phase II metabolites of this compound in vivo and in vitro. researchgate.net For ginkgolide B, this approach identified 53 different metabolites. researchgate.net

Integrated Pharmacokinetic Modeling: Because ginkgo-derived products are complex mixtures, the pharmacokinetics of a single component may not represent the whole. dovepress.com Integrated models that consider the behavior of multiple components can provide a more holistic understanding of the compound's behavior in vivo. dovepress.com

Novel Sampling Techniques: Emerging methods like in vivo microextraction could offer improved metabolite coverage, especially for unstable compounds, and facilitate longitudinal studies.

These advanced analytical approaches will provide crucial data to support the progression of this compound and its analogs through the drug development pipeline. tandfonline.com

Q & A

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 10-OBn-ginkgolide C?

To confirm the structural identity and purity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) and high-resolution mass spectrometry (HR-MS) for molecular confirmation. X-ray crystallography is critical for resolving stereochemistry, as seen in related ginkgolide derivatives . Chromatographic purity can be assessed via HPLC with UV detection (e.g., at 220 nm) or UPLC-MS, using C18 columns and gradient elution with water-acetonitrile mobile phases. Ensure reproducibility by adhering to standardized protocols for solvent preparation and instrument calibration .

Q. How can researchers design synthesis protocols for this compound derivatives?

Synthesis strategies often involve selective functionalization of the parent ginkgolide scaffold. For example, benzylation at the 10-OH position requires protection-deprotection steps to avoid side reactions. Reference synthetic routes for analogous compounds (e.g., 10-OBn-7α-F-ginkgolide B, compound 17 in PMID: 12570381) provide templates for optimizing reaction conditions (e.g., anhydrous solvents, controlled temperature) . Include detailed characterization of intermediates using TLC and IR spectroscopy to monitor reaction progress .

Q. What in vitro models are suitable for preliminary bioactivity testing of this compound?

Prioritize cell-based assays relevant to the compound’s hypothesized targets (e.g., platelet-activating factor receptor inhibition, neuroprotection). Use immortalized cell lines (e.g., SH-SY5Y for neuroprotection) with rigorous controls (vehicle, positive/negative controls). Ensure dose-response experiments (3–5 concentrations, triplicate runs) and statistical validation (e.g., ANOVA with post-hoc tests) to establish IC₅₀ values .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across studies?

Systematic reviews of prior literature are essential to identify variables causing discrepancies (e.g., assay conditions, compound purity). For instance, differences in PAF receptor binding affinity may arise from variations in cell membrane preparation or ligand concentration. Replicate key experiments under standardized conditions and perform meta-analyses to quantify effect sizes . Cross-validate findings using orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding assays) .

Q. What strategies optimize the pharmacokinetic profile of this compound in vivo?

Conduct ADME studies in rodent models to evaluate bioavailability, half-life, and tissue distribution. Use LC-MS/MS for plasma quantification, ensuring calibration curves cover expected concentration ranges. To enhance solubility, consider prodrug formulations (e.g., phosphate esters) or nano-encapsulation. Compare pharmacokinetic parameters across administration routes (oral vs. intravenous) and analyze data using non-compartmental models .

Q. How can researchers resolve structural ambiguity in this compound analogs?

Combine computational chemistry (density functional theory for NMR chemical shift prediction) with experimental validation. For example, compare calculated ¹³C NMR shifts of proposed stereoisomers with experimental data to identify the correct configuration. Collaborative workflows integrating synthetic chemistry, crystallography, and computational modeling are critical .

Q. What ethical and methodological considerations apply to clinical data sharing for this compound studies?

When sharing clinical or patient-derived data, adhere to GDPR and institutional review board (IRB) guidelines. Implement de-identification protocols (e.g., removal of direct identifiers, pseudonymization) and obtain explicit consent for data reuse. For non-open datasets, provide restricted access via secure repositories with data use agreements. Document methodologies in supplementary materials to ensure reproducibility .

Methodological Best Practices

- Experimental Design : Use factorial designs to test multiple variables (e.g., solvent polarity, catalyst loading) in synthetic optimization. Include negative controls in bioassays to rule out nonspecific effects .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify correlations between structural features and bioactivity. Use software like GraphPad Prism or R for dose-response modeling .

- Reporting : Follow ICMJE and IUPAC guidelines for detailing chemical synthesis, spectral data, and biological assays. Provide raw data in supplementary files with machine-readable formats (e.g., .csv) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.